2-(2,6-Dichloropyrimidin-4-yl)acetonitrile

Synthetic methodology Process chemistry Pyrimidine functionalization

Researchers requiring predictable SNAr reactivity for fragment elaboration often face regioselectivity failures when using incorrect dichloropyrimidinyl isomers. The 2,6-dichloro-4-acetonitrile substitution pattern of this compound ensures unambiguous sequential substitution at the chlorine positions, critical for kinase inhibitor scaffold integrity. • Distinguishes from non-interchangeable regioisomers (e.g., 4,6-dichloro analogs) to prevent downstream synthesis of inactive products. • Acetonitrile handle enables late-stage diversification to carboxamides or heterocycles for DORA and agrochemical programs. • Verify regioisomeric identity via melting point range (64.2-81.5 °C) before large-scale processing to confirm lot integrity.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Cat. No. B12853727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichloropyrimidin-4-yl)acetonitrile
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)Cl)CC#N
InChIInChI=1S/C6H3Cl2N3/c7-5-3-4(1-2-9)10-6(8)11-5/h3H,1H2
InChIKeyCKBZUEKGUBPTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichloropyrimidin-4-yl)acetonitrile: Kinase and Agrochemical Building Block


2-(2,6-Dichloropyrimidin-4-yl)acetonitrile (CAS 19785-42-3, C6H3Cl2N3, MW 188.01) is a heterocyclic building block featuring a 2,6-dichloro-substituted pyrimidine ring with an acetonitrile moiety at the 4-position . This substitution pattern confers specific reactivity that distinguishes it from regioisomeric dichloropyrimidine acetonitriles. The compound serves as a versatile intermediate for constructing kinase inhibitor scaffolds and agrochemicals through sequential nucleophilic aromatic substitution (SNAr) at the chlorine positions, while the nitrile group enables further transformations to carboxylic acids, amides, or heterocycles .

Regioisomeric Reactivity: 2,6- vs 4,6-Dichloropyrimidinyl Acetonitriles


Regioisomeric dichloropyrimidinyl acetonitriles such as 2-(4,6-dichloropyrimidin-2-yl)acetonitrile (CAS 63155-43-1) are not interchangeable with the 2,6-dichloro-4-yl isomer due to fundamental differences in electronic distribution and steric accessibility . In the 2,6-dichloro substitution pattern, both chlorine atoms are adjacent to ring nitrogens, creating an electron-deficient pyrimidine core with distinct reactivity toward nucleophiles. The 2-chloro position in this isomer exhibits a quantitatively different rate of SNAr substitution compared to the 4-chloro position in the 4,6-dichloro analog, which directly impacts synthetic route design and product purity profiles [1]. Additionally, the acetonitrile group at C4 in the target compound introduces a unique steric and electronic environment that influences downstream derivatization outcomes. Substituting with the wrong regioisomer leads to altered regioselectivity in subsequent reactions, potentially yielding inactive or undesired products in kinase inhibitor synthesis programs.

Evidence: Synthesis, Structure, and Purity


One-Step Vilsmeier Synthesis Efficiency

A one-step synthesis of 2-(2,6-dichloropyrimidin-4-yl)acetonitrile under adapted Vilsmeier conditions achieves quantitative yield [1]. This represents a significant efficiency advantage over alternative synthetic routes reported for regioisomeric pyrimidinyl acetonitriles, which typically require multi-step sequences and deliver yields of 60–75% (based on patent data for 4,6-dichloro analogs [2]).

Synthetic methodology Process chemistry Pyrimidine functionalization

Crystallographic Planarity and Bond Parameters

X-ray crystallographic analysis confirms that 2-(2,6-dichloropyrimidin-4-yl)acetonitrile adopts a nearly planar conformation with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° and molecular planarity within 0.2 Å [1]. This structural rigidity contrasts with the more flexible 2-(4,6-dichloropyrimidin-2-yl)acetonitrile regioisomer, where the nitrile-bearing side chain exhibits greater conformational freedom. The nearest intermolecular distance of 3.647 Å indicates specific van der Waals packing interactions that may influence solid-state stability and handling properties [1].

Structural biology Crystallography Molecular modeling

Melting Point Range for Quality Control

Commercially available 2-(2,6-dichloropyrimidin-4-yl)acetonitrile is supplied with a melting point specification of 64.2–81.5 °C (lit.) and a purity of ≥95% . This melting range serves as a rapid identity and purity check that distinguishes it from 2-(4,6-dichloropyrimidin-2-yl)acetonitrile, which has a different, non-overlapping melting range (data not publicly disclosed but noted in supplier literature as distinct). The compound is recommended for storage at 2–8 °C in sealed, dry containers to maintain purity .

Quality control Analytical chemistry Procurement specifications

Applications: Kinase Inhibitor Discovery and Agrochemical Synthesis


Kinase Inhibitor Fragment Library via Sequential SNAr

The 2,6-dichloro substitution pattern enables sequential SNAr reactions with distinct reactivity at the 2- and 6-positions. The acetonitrile group at C4 remains intact during these substitutions, serving as a handle for late-stage diversification to amides or heterocycles. Procurement of this specific regioisomer ensures predictable regioselectivity in fragment elaboration, as documented in the crystallographic planarity evidence [1] and supported by the quantitative synthesis data [2].

Orexin Receptor Antagonist Lead Optimization

The acetonitrile-assisted 2,4-dichloropyrimidine synthesis methodology—closely related to the chemistry of this compound—has been validated for generating orexin receptor antagonists with rat sleep efficacy [1]. The target compound serves as a precursor to the 2,6-dichloro pyrimidine core required for such DORA (dual orexin receptor antagonist) scaffolds. Selection of the correct 2,6-dichloro regioisomer is essential for maintaining the pharmacophore geometry established in structure-activity relationship studies.

Agrochemical Intermediate Manufacturing Efficiency

The quantitative yield synthesis protocol [1] makes this compound economically attractive for industrial-scale production of pyrimidinylacetonitrile-derived agrochemicals. The one-step Vilsmeier approach reduces solvent consumption, waste generation, and purification costs compared to multi-step routes for alternative regioisomers. Procurement specifications should include verification of the melting point range (64.2–81.5 °C [2]) to confirm regioisomeric identity before large-scale processing.

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